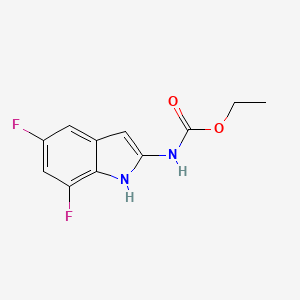

(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester

Overview

Description

“(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester” is a chemical compound with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester” is based on the indole skeleton, which is a significant heterocyclic system. It includes two fluorine atoms at positions 5 and 7 of the indole ring .Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, is found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic for several species and has been classified as "probably carcinogenic to humans" by the WHO's IARC. The formation mechanisms of ethyl carbamate include reactions from urea and various proteins like citrulline during fermentation and from cyanide via precursors such as cyanate. Preventive methods to lower EC levels in food include optimized production practices and abatement of precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).

Decarbamoylation of Acetylcholinesterases

Carbamates are effective acetylcholinesterase (AChE) inhibitors developed as insecticides and therapeutic agents. The decarbamoylation (hydrolysis) of carbamoylated AChEs is slow, contributing to their efficacy. Research shows that the decarbamoylation rate constants vary with the size of alkyl substituents on the carbamoyl group, indicating a shift in the rate-limiting step from general acid-base catalysis to a conformational change in the AChE active site (Rosenberry & Cheung, 2019).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained through partial or total esterification. These materials show promise in clinical applications due to their varied biological properties, influenced by the type and extent of esterification. The physico-chemical properties and biological implications of these materials, particularly ethyl and benzyl hyaluronan esters, underscore the potential of other unexplored derivatives (Campoccia et al., 1998).

Fatty Acid Conjugates of Xenobiotics

Fatty acid conjugates of xenobiotics, such as fatty acid ethyl esters, have been studied for their role in the onset or pathogenesis of diseases in alcoholics and their potential involvement in target organ toxicity. These conjugates' lipophilic nature may cause them to accumulate in body organs, underscoring the need for further research to evaluate their toxicity and identify other potentially toxic conjugates (Ansari et al., 1995).

Future Directions

Indole derivatives, including “(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester”, have potential for future research due to their prevalence in natural products and drugs and their biological activity . Future research could focus on exploring the synthesis methods, chemical reactions, mechanism of action, and safety profile of this compound.

properties

IUPAC Name |

ethyl N-(5,7-difluoro-1H-indol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O2/c1-2-17-11(16)15-9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXOMYYYBGLVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=CC(=CC(=C2N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)

![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)